molecular formula C11H16ClN3 B13190863 4-Chloro-6-cyclohexyl-N-methylpyrimidin-2-amine

4-Chloro-6-cyclohexyl-N-methylpyrimidin-2-amine

Cat. No.: B13190863
M. Wt: 225.72 g/mol
InChI Key: POIPVLDZTTXQIE-UHFFFAOYSA-N
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Description

4-Chloro-6-cyclohexyl-N-methylpyrimidin-2-amine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-cyclohexyl-N-methylpyrimidin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-6-cyclohexylpyrimidine with methylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-cyclohexyl-N-methylpyrimidin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at position 4 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form corresponding amines.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base and heating.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products Formed

    Substitution: Formation of substituted pyrimidines.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Coupling: Formation of biaryl derivatives.

Scientific Research Applications

4-Chloro-6-cyclohexyl-N-methylpyrimidin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-6-cyclohexyl-N-methylpyrimidin-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-chloro-6-methylpyrimidine: Another pyrimidine derivative with similar structural features.

    4-Chloro-6-methylpyrimidine: Lacks the cyclohexyl and N-methyl groups but shares the chloro and pyrimidine core.

    2-Chloro-4,6-dimethylpyrimidine: Similar in having chloro and methyl groups but differs in the position and number of substituents.

Uniqueness

4-Chloro-6-cyclohexyl-N-methylpyrimidin-2-amine is unique due to the presence of both cyclohexyl and N-methyl groups, which can influence its chemical reactivity and biological activity. These substituents may enhance its binding affinity to specific targets or alter its pharmacokinetic properties, making it distinct from other pyrimidine derivatives.

Properties

Molecular Formula

C11H16ClN3

Molecular Weight

225.72 g/mol

IUPAC Name

4-chloro-6-cyclohexyl-N-methylpyrimidin-2-amine

InChI

InChI=1S/C11H16ClN3/c1-13-11-14-9(7-10(12)15-11)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3,(H,13,14,15)

InChI Key

POIPVLDZTTXQIE-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=CC(=N1)Cl)C2CCCCC2

Origin of Product

United States

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